molecular formula C18H13ClO3 B15160406 2H-Pyran-2-one, 4-benzoyl-3-(4-chlorophenyl)-5,6-dihydro- CAS No. 870002-32-7

2H-Pyran-2-one, 4-benzoyl-3-(4-chlorophenyl)-5,6-dihydro-

Cat. No.: B15160406
CAS No.: 870002-32-7
M. Wt: 312.7 g/mol
InChI Key: MFWPROAOVKJJPO-UHFFFAOYSA-N
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Description

2H-Pyran-2-one, 4-benzoyl-3-(4-chlorophenyl)-5,6-dihydro- is a complex organic compound belonging to the pyranone family This compound is characterized by its unique structure, which includes a pyranone ring fused with benzoyl and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-2-one, 4-benzoyl-3-(4-chlorophenyl)-5,6-dihydro- typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate then undergoes cyclization with ethyl acetoacetate under acidic conditions to yield the desired pyranone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran-2-one, 4-benzoyl-3-(4-chlorophenyl)-5,6-dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Halogenation or nitration reactions can introduce new functional groups into the compound, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

2H-Pyran-2-one, 4-benzoyl-3-(4-chlorophenyl)-5,6-dihydro- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2H-Pyran-2-one, 4-benzoyl-3-(4-chlorophenyl)-5,6-dihydro- involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2H-Pyran-2-one, 4-benzoyl-3-phenyl-5,6-dihydro-
  • 2H-Pyran-2-one, 4-benzoyl-3-(4-methylphenyl)-5,6-dihydro-
  • 2H-Pyran-2-one, 4-benzoyl-3-(4-methoxyphenyl)-5,6-dihydro-

Uniqueness

2H-Pyran-2-one, 4-benzoyl-3-(4-chlorophenyl)-5,6-dihydro- stands out due to the presence of the chlorophenyl group, which imparts unique chemical and biological properties. This structural variation can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable subject for further research.

Properties

CAS No.

870002-32-7

Molecular Formula

C18H13ClO3

Molecular Weight

312.7 g/mol

IUPAC Name

4-benzoyl-5-(4-chlorophenyl)-2,3-dihydropyran-6-one

InChI

InChI=1S/C18H13ClO3/c19-14-8-6-12(7-9-14)16-15(10-11-22-18(16)21)17(20)13-4-2-1-3-5-13/h1-9H,10-11H2

InChI Key

MFWPROAOVKJJPO-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C(=C1C(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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